molecular formula C21H28N2O4S2 B11261217 4-isopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

4-isopropyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B11261217
M. Wt: 436.6 g/mol
InChI Key: ZNZMFDYVFXGOMI-UHFFFAOYSA-N
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Description

4-(PROPAN-2-YL)-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a tetrahydroquinoline ring, and an isopropyl group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PROPAN-2-YL)-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the tetrahydroquinoline intermediate with a sulfonyl chloride in the presence of a base.

    Addition of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(PROPAN-2-YL)-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(PROPAN-2-YL)-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(PROPAN-2-YL)-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the tetrahydroquinoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the tetrahydroquinoline ring.

    4-(prop-2-en-1-yl)phenol: Contains a phenol group and an alkyl chain but differs in overall structure.

Uniqueness

4-(PROPAN-2-YL)-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H28N2O4S2

Molecular Weight

436.6 g/mol

IUPAC Name

4-propan-2-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

InChI

InChI=1S/C21H28N2O4S2/c1-4-14-28(24,25)23-13-5-6-18-15-19(9-12-21(18)23)22-29(26,27)20-10-7-17(8-11-20)16(2)3/h7-12,15-16,22H,4-6,13-14H2,1-3H3

InChI Key

ZNZMFDYVFXGOMI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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